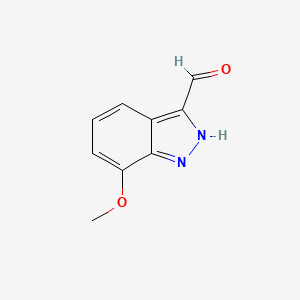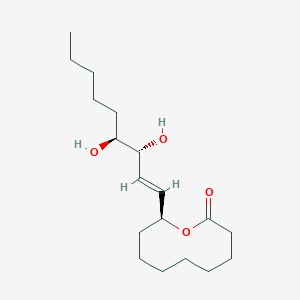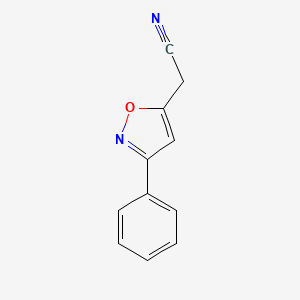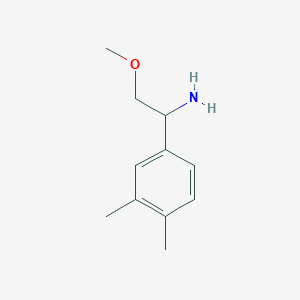
3-Ethoxy-2-methylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Ethoxy-2-methylacrylonitrile is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of an ethoxy group, a methyl group, and a nitrile group attached to an acrylonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Ethoxy-2-methylacrylonitrile typically involves the reaction of ethyl vinyl ether with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-3-Ethoxy-2-methylacrylonitrile can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
(E)-3-Ethoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of (E)-3-Ethoxy-2-methylacrylonitrile can yield compounds like 3-ethoxy-2-methylacrylic acid.
Reduction: Reduction can produce 3-ethoxy-2-methylpropylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-Ethoxy-2-methylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-Ethoxy-2-methylacrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different biological or chemical properties.
類似化合物との比較
Similar Compounds
(E)-3-Methoxy-2-methylacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-Ethoxy-2-ethylacrylonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(E)-3-Ethoxy-2-methylacrylonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which provide distinct reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable compound for various synthetic and industrial processes.
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
(E)-3-ethoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-8-5-6(2)4-7/h5H,3H2,1-2H3/b6-5+ |
InChIキー |
JFBHVVYTNQTFOR-AATRIKPKSA-N |
異性体SMILES |
CCO/C=C(\C)/C#N |
正規SMILES |
CCOC=C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)






